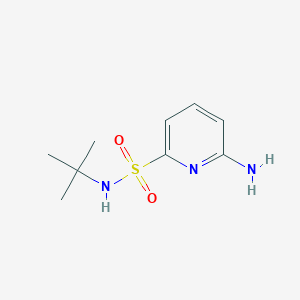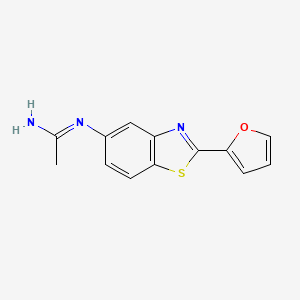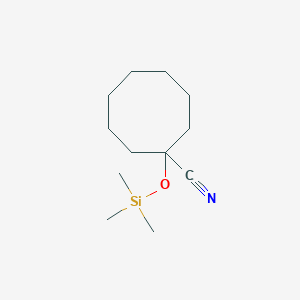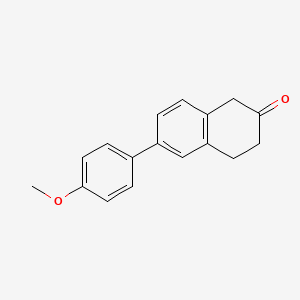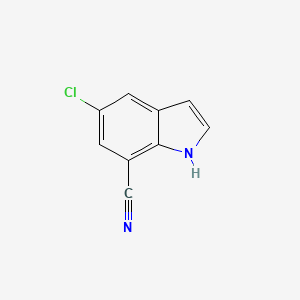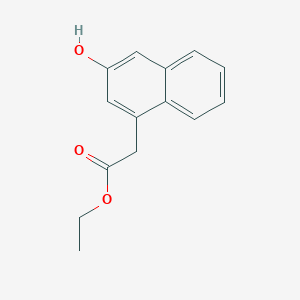
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a naphthalene ring with a hydroxyl group at the 3-position and an acetate ester linked to the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-hydroxynaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 3-hydroxynaphthalene with ethyl chloroacetate in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. This reaction forms the desired ester along with the release of hydrogen chloride (HCl).
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.
Major Products Formed:
Oxidation: 3-hydroxynaphthalene-1-carboxylic acid or 3-hydroxynaphthalene-1-one.
Reduction: 3-hydroxynaphthalene-1-ol or 3-hydroxynaphthalene-1-aldehyde.
Substitution: Various amides, esters, or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is structurally similar to other naphthalene derivatives, such as Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate and Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate. These compounds share the naphthalene core but differ in the position of the hydroxyl group and the ester moiety. The unique positioning of the hydroxyl group in this compound contributes to its distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate
Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate
Ethyl 2-(1-hydroxynaphthalen-1-yl)acetate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
ethyl 2-(3-hydroxynaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8,15H,2,9H2,1H3 |
InChI-Schlüssel |
LQTKUVQELKGVSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


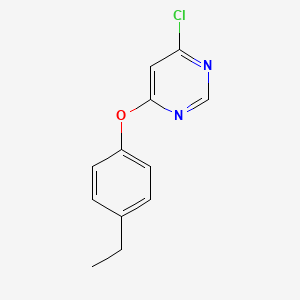

![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

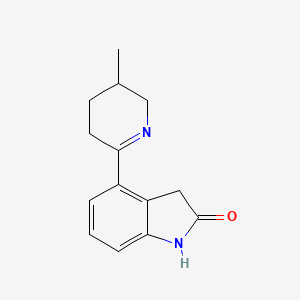

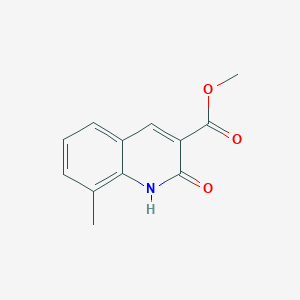

![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
